Cas no 2377030-71-0 (2-Piperidinone, 6,6-dimethyl-, hydrochloride (1:1))

2-Piperidinone, 6,6-dimethyl-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperidinone, 6,6-dimethyl-, hydrochloride (1:1)
- 6,6-Dimethylpiperidin-2-one;hydrochloride
- 2377030-71-0
- 6,6-dimethylpiperidin-2-one hydrochloride
- EN300-7455886
-
- Inchi: 1S/C7H13NO.ClH/c1-7(2)5-3-4-6(9)8-7;/h3-5H2,1-2H3,(H,8,9);1H
- InChI Key: JWLIDKOAOCTUSD-UHFFFAOYSA-N
- SMILES: CC1(CCCC(=O)N1)C.Cl
Computed Properties
- Exact Mass: 163.0763918g/mol
- Monoisotopic Mass: 163.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
2-Piperidinone, 6,6-dimethyl-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7455886-0.05g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95.0% | 0.05g |
$94.0 | 2025-03-11 | |
Enamine | EN300-7455886-0.5g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95.0% | 0.5g |
$315.0 | 2025-03-11 | |
Enamine | EN300-7455886-1.0g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95.0% | 1.0g |
$404.0 | 2025-03-11 | |
1PlusChem | 1P0286J6-2.5g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95% | 2.5g |
$1511.00 | 2023-12-18 | |
1PlusChem | 1P0286J6-100mg |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95% | 100mg |
$341.00 | 2024-05-23 | |
1PlusChem | 1P0286J6-1g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95% | 1g |
$897.00 | 2024-05-23 | |
Aaron | AR0286RI-1g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95% | 1g |
$954.00 | 2025-03-11 | |
1PlusChem | 1P0286J6-10g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95% | 10g |
$4579.00 | 2023-12-18 | |
Enamine | EN300-7455886-2.5g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95.0% | 2.5g |
$1003.0 | 2025-03-11 | |
Enamine | EN300-7455886-10.0g |
6,6-dimethylpiperidin-2-one hydrochloride |
2377030-71-0 | 95.0% | 10.0g |
$3993.0 | 2025-03-11 |
2-Piperidinone, 6,6-dimethyl-, hydrochloride (1:1) Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 2-Piperidinone, 6,6-dimethyl-, hydrochloride (1:1)
2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1)
The compound 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1), also known by its CAS number 2377030-71-0, is a significant chemical entity with a diverse range of applications in the pharmaceutical and chemical industries. This compound is a hydrochloride salt of 6,6-dimethyl-2-piperidinone, which belongs to the class of cyclic ketones. The molecule features a six-membered piperidine ring with a ketone group at position 2 and two methyl groups attached to position 6. This structure contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1) in various synthetic pathways. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive compounds. Its ability to undergo nucleophilic addition reactions makes it a valuable building block in organic synthesis. Moreover, the compound has been utilized in the development of novel drug delivery systems due to its solubility properties and compatibility with various excipients.
The physical properties of 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1) are well-documented. It exists as a white crystalline solid with a melting point of approximately 245°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dichloromethane. These properties make it suitable for use in both aqueous and organic reaction media.
From a synthetic perspective, 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1) can be prepared via several methods. One common approach involves the cyclization of amino ketones under acidic conditions. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.
In terms of applications, 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1) finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. It has been employed in the development of antiviral agents and anticancer drugs due to its ability to form bioactive derivatives. Additionally, the compound has shown potential in materials science as a precursor for advanced polymers and coatings.
Recent research has also explored the environmental impact of 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1). Studies indicate that it is biodegradable under aerobic conditions and does not pose significant risks to aquatic ecosystems when handled responsibly. These findings underscore the importance of sustainable practices in its production and disposal.
In conclusion, 2-Piperidinone, 6,6-Dimethyl-, Hydrochloride (1:1) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties and reactivity make it an essential intermediate in organic synthesis. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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